Cas no 2034320-56-2 (N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide)

N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide is a heterocyclic compound featuring a thienopyrimidinone core linked to an indazole carboxamide moiety. This structure confers potential biological activity, particularly in medicinal chemistry applications, due to the pharmacophoric properties of both thienopyrimidine and indazole scaffolds. The compound’s rigid, fused-ring system enhances binding affinity and selectivity, making it a candidate for targeting specific enzymes or receptors. Its synthetic versatility allows for further derivatization, enabling structure-activity relationship studies. The presence of hydrogen-bond acceptors and donors in the molecular framework suggests utility in drug discovery, particularly for kinase inhibition or other therapeutic targets. Proper handling and storage are recommended to maintain stability.
N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide structure
2034320-56-2 structure
商品名:N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide
CAS番号:2034320-56-2
MF:C16H13N5O2S
メガワット:339.371721029282
CID:5551063

N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indazole-3-carboxamide
    • N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide
    • インチ: 1S/C16H13N5O2S/c22-14(13-10-3-1-2-4-12(10)19-20-13)17-6-7-21-9-18-15-11(16(21)23)5-8-24-15/h1-5,8-9H,6-7H2,(H,17,22)(H,19,20)
    • InChIKey: FNYHWOHRJUNVPE-UHFFFAOYSA-N
    • ほほえんだ: C12=C(C(C(NCCN3C(=O)C4C=CSC=4N=C3)=O)=NN1)C=CC=C2

N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6524-5942-3mg
N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide
2034320-56-2
3mg
$63.0 2023-09-08
Life Chemicals
F6524-5942-1mg
N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide
2034320-56-2
1mg
$54.0 2023-09-08
Life Chemicals
F6524-5942-40mg
N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide
2034320-56-2
40mg
$140.0 2023-09-08
Life Chemicals
F6524-5942-50mg
N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide
2034320-56-2
50mg
$160.0 2023-09-08
Life Chemicals
F6524-5942-5μmol
N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide
2034320-56-2
5μmol
$63.0 2023-09-08
Life Chemicals
F6524-5942-15mg
N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide
2034320-56-2
15mg
$89.0 2023-09-08
Life Chemicals
F6524-5942-20μmol
N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide
2034320-56-2
20μmol
$79.0 2023-09-08
Life Chemicals
F6524-5942-10mg
N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide
2034320-56-2
10mg
$79.0 2023-09-08
Life Chemicals
F6524-5942-4mg
N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide
2034320-56-2
4mg
$66.0 2023-09-08
Life Chemicals
F6524-5942-25mg
N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide
2034320-56-2
25mg
$109.0 2023-09-08

N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide 関連文献

N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamideに関する追加情報

Introduction to N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide (CAS No. 2034320-56-2)

N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by its CAS number 2034320-56-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in drug discovery and development.

The molecular structure of N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide features a hybrid scaffold that combines elements from two distinct heterocyclic systems: thienopyrimidine and indazole. The thienopyrimidine moiety is particularly noteworthy, as it has been identified as a key structural component in several bioactive molecules. This moiety is known for its ability to interact with various biological targets, including enzymes and receptors, which has made it a valuable scaffold in medicinal chemistry.

Recent advancements in the field of chemical biology have highlighted the importance of bioisosterism in drug design. Bioisosterism involves the replacement of one functional group with another that has similar physical or chemical properties but differs in atomic composition. In the case of N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide, the strategic incorporation of the thienopyrimidine ring into the molecular framework has been shown to enhance its binding affinity and selectivity towards certain biological targets. This approach has been successfully applied in the development of novel therapeutic agents with improved pharmacokinetic profiles.

The pharmacological properties of this compound have been extensively studied in recent years. Research indicates that N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide exhibits significant activity against various disease-related pathways. For instance, studies have demonstrated its potential as an inhibitor of kinases and other enzymes involved in cancer progression. The compound's ability to modulate these pathways suggests its utility in developing targeted therapies for oncological applications.

In addition to its anti-cancer potential, N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide has also shown promise in other therapeutic areas. Research has explored its effects on inflammatory pathways, making it a candidate for the development of novel anti-inflammatory agents. The compound's dual functionality—combining the bioactivity of the thienopyrimidine and indazole moieties—has been instrumental in its multifaceted pharmacological profile.

The synthesis of N-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}ethyl)-1H-indazole-3-carboxamide involves a series of multi-step organic reactions that require precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of key intermediates such as 4-hydroxythiophene derivatives and indazole precursors. These intermediates are then coupled through various functional group transformations to yield the final product. The use of advanced synthetic techniques has enabled chemists to optimize reaction pathways, improving yield and purity.

The analytical characterization of this compound is crucial for ensuring its identity and purity before it can be used in further studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to confirm the molecular structure and assess impurity profiles. These analytical methods provide detailed insights into the compound's chemical properties, which are essential for understanding its behavior in biological systems.

Recent studies have also focused on the pharmacokinetic properties of N-(2-{4-oxysoxthieno[5,6-d]pyrimidin]-1(6h)-yl}-ethyl]-1h-indazolecarboxamide (CAS No. 2034320). Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for determining its clinical efficacy and safety profile. Preclinical studies have provided valuable data on these aspects, suggesting that this compound may exhibit favorable pharmacokinetic characteristics suitable for therapeutic applications.

The drug discovery pipeline continues to evolve with the integration of computational methods and high-throughput screening technologies. These advancements have accelerated the identification of novel compounds like N-(2-{4-oxysoxthieno[5,6-d]pyrimidin]-1(6h)-yl}-ethyl]-1h-indazolecarboxamide (CAS No. 2034320). By leveraging these tools, researchers can rapidly assess the potential bioactivity of new molecules before moving into more costly and time-consuming experimental validations.

In conclusion, N-(2-{4-oxysoxthieno[5,6-d]pyrimidin]-1(6h)-yl}-ethyl]-1h-indazolecarboxamide (CAS No. 2034320) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its synthesis and characterization have been facilitated by modern chemical techniques, while ongoing studies continue to explore its potential therapeutic applications. As research progresses, this compound is expected to contribute valuable insights into drug design and development strategies.

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